molecular formula C18H20N2O5S B11246698 N-(4-methoxyphenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(4-methoxyphenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11246698
M. Wt: 376.4 g/mol
InChI Key: DHHQBAINAZAALX-UHFFFAOYSA-N
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Description

4-METHANESULFONYL-N-(4-METHOXYPHENYL)-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzoxazine ring, a methanesulfonyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHANESULFONYL-N-(4-METHOXYPHENYL)-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzoxazine ring. This can be achieved through a cyclization reaction involving an appropriate precursor. The methanesulfonyl group is then introduced via sulfonation, and the methoxyphenyl group is added through a substitution reaction. The final product is obtained after purification and characterization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-METHANESULFONYL-N-(4-METHOXYPHENYL)-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol or sulfide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-METHANESULFONYL-N-(4-METHOXYPHENYL)-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-METHANESULFONYL-N-(4-METHOXYPHENYL)-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-METHANESULFONYL-N-[(4-METHOXYPHENYL)METHYL]ANILINE
  • 4-METHANESULFONYL-N-[1-(4-METHOXYPHENYL)ETHYL]ANILINE

Uniqueness

Compared to similar compounds, 4-METHANESULFONYL-N-(4-METHOXYPHENYL)-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE stands out due to its benzoxazine ring structure, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H20N2O5S

Molecular Weight

376.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-6-methyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C18H20N2O5S/c1-12-4-9-16-15(10-12)20(26(3,22)23)11-17(25-16)18(21)19-13-5-7-14(24-2)8-6-13/h4-10,17H,11H2,1-3H3,(H,19,21)

InChI Key

DHHQBAINAZAALX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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